molecular formula C21H24N2O B13418839 4-Morpholin-4-yl-2,2-diphenylpentanenitrile CAS No. 5424-13-5

4-Morpholin-4-yl-2,2-diphenylpentanenitrile

Cat. No.: B13418839
CAS No.: 5424-13-5
M. Wt: 320.4 g/mol
InChI Key: AVTGNCPHDBVRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholin-4-yl-2,2-diphenylpentanenitrile is a specialized chemical compound of significant interest in synthetic organic chemistry and pharmaceutical research. This nitrile-functionalized molecule features a morpholine ring and two phenyl groups, creating a complex structure valuable for chemical synthesis and biological activity studies. The compound is closely related to a class of morpholine-containing synthetic intermediates identified in patent literature as useful for producing pharmaceutically active molecules . Researchers primarily utilize this compound as a key synthetic intermediate in the development of more complex molecular structures. Its structural framework, incorporating both morpholine and diphenyl groups, makes it particularly valuable for studying structure-activity relationships in medicinal chemistry. The morpholine moiety contributes to the molecule's polarity and potential hydrogen-bonding capabilities, which can influence bioavailability and target engagement in biologically active compounds . This compound is strictly For Research Use Only (RUO) and is intended solely for laboratory research purposes by qualified chemical professionals. It is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should consult relevant safety data sheets and implement appropriate safety protocols when handling this material, including the use of personal protective equipment and proper engineering controls.

Properties

CAS No.

5424-13-5

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

4-morpholin-4-yl-2,2-diphenylpentanenitrile

InChI

InChI=1S/C21H24N2O/c1-18(23-12-14-24-15-13-23)16-21(17-22,19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,18H,12-16H2,1H3

InChI Key

AVTGNCPHDBVRPD-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholin-4-yl-2,2-diphenylpentanenitrile typically involves the reaction of morpholine with 2,2-diphenylpentanenitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for 4-Morpholin-4-yl-2,2-diphenylpentanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-4-yl-2,2-diphenylpentanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Morpholin-4-yl-2,2-diphenylpentanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tumor activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Morpholin-4-yl-2,2-diphenylpentanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Morpholin-4-yl-2,2-diphenylpentanenitrile with analogous nitrile and morpholine/piperidine derivatives. Data are derived from synthetic, computational, and pharmacological studies.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Properties/Applications References
4-Morpholin-4-yl-2,2-diphenylpentanenitrile C₂₁H₂₄N₂O 320.4 Morpholine ring, two phenyl groups, pentanenitrile backbone Industrial-grade synthesis; potential intermediate in drug discovery .
5-(3-Oxo-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-yl)-2,2-diphenylpentanenitrile (37) C₂₈H₂₅N₂O₂ 433.5 Spiro isobenzofuran-piperidine system, nitrile group Pharmacologically evaluated for receptor binding; exhibits higher complexity and polarity (PSA: ~50 Ų) .
α-(4-Morpholinyl)phenylacetonitrile C₁₂H₁₄N₂O 202.26 Morpholine ring, single phenyl group, shorter nitrile chain Simpler structure with lower molecular weight; used in organic synthesis and as a ligand precursor .
5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile hydrochloride C₂₈H₃₀Cl₂N₂O 489.5 Chlorophenyl-hydroxypiperidine substituent, nitrile group Bioactive derivative with enhanced hydrogen-bonding capacity (PSA: ~70 Ų); explored for antiviral activity .
(3R,4S)-3,4-Dihydroxy-2,2-diphenylpentanenitrile C₁₇H₁₆N₂O₂ 280.3 Dihydroxy substituents on the pentanenitrile chain Polar derivative with increased water solubility; used in stereoselective synthesis .

Key Observations :

Structural Complexity :

  • The target compound’s morpholine ring and diphenyl groups confer rigidity and lipophilicity, distinguishing it from simpler analogs like α-(4-Morpholinyl)phenylacetonitrile .
  • Derivatives such as Compound 37 (spirocyclic system) and the chlorophenyl-hydroxypiperidine analog exhibit higher molecular complexity, impacting their pharmacological profiles.

The dihydroxy derivative (3R,4S)-3,4-Dihydroxy-2,2-diphenylpentanenitrile has a PSA of ~60 Ų, enhancing its solubility in polar solvents .

Pharmacological Relevance :

  • Compounds with piperidine or spirocyclic motifs (e.g., Compound 37) are often prioritized in drug discovery due to their ability to interact with biological targets via multiple binding modes .
  • The industrial-scale availability of 4-Morpholin-4-yl-2,2-diphenylpentanenitrile (99% purity, 25 kg batches) highlights its utility as a synthetic intermediate .

Biological Activity

4-Morpholin-4-yl-2,2-diphenylpentanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 4-Morpholin-4-yl-2,2-diphenylpentanenitrile can be described as follows:

  • Molecular Formula : C21_{21}H26_{26}N1_{1}O1_{1}
  • Molecular Weight : 305.44 g/mol
  • Structural Features : The compound features a morpholine ring and two phenyl groups attached to a pentanenitrile chain, contributing to its lipophilicity and potential receptor interactions.

Biological Activity Overview

Research has indicated that 4-Morpholin-4-yl-2,2-diphenylpentanenitrile exhibits various biological activities, including:

  • Inhibition of Kinase Activity : Studies have shown that derivatives of this compound can inhibit PI3 kinase p110alpha, a key player in cancer cell proliferation and survival. The thieno[3,2-d]pyrimidine derivative demonstrated an IC(50) value of 2.0 nM against p110alpha, indicating potent inhibitory activity .
  • Antitumor Effects : In vitro studies have reported that certain analogs can inhibit the proliferation of melanoma cells with IC(50) values around 0.58 µM. This suggests that the compound may have potential as an antitumor agent .

Case Study 1: Antitumor Activity

A study conducted on the efficacy of 4-Morpholin-4-yl-2,2-diphenylpentanenitrile in treating melanoma involved administering varying concentrations of the compound to A375 melanoma cell lines. The results indicated significant dose-dependent inhibition of cell proliferation, suggesting that the compound could be a viable candidate for further development in cancer therapeutics.

Case Study 2: Selectivity Profile

Further research focused on the selectivity of the compound for PI3K isoforms. It was found that while it effectively inhibited p110alpha, it showed minimal activity against other PI3K isoforms and protein kinases, highlighting its potential for targeted therapy with reduced off-target effects.

Data Tables

Biological ActivityIC(50) ValueCell Line/Target
PI3K p110alpha Inhibition2.0 nMA375 Melanoma Cells
Cell Proliferation Inhibition0.58 µMA375 Melanoma Cells

Q & A

Basic Question: What synthetic methodologies are recommended for preparing 4-Morpholin-4-yl-2,2-diphenylpentanenitrile, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a nucleophilic substitution or coupling reaction between morpholine derivatives and diphenylacetonitrile precursors. Key steps include:

  • Step 1: Selection of a diphenylalkyl halide (e.g., 2,2-diphenylpropyl bromide) as the electrophilic center.
  • Step 2: Use of morpholine as the nucleophile under basic conditions (e.g., K₂CO₃ in DMF) to facilitate substitution .
  • Optimization: Reaction temperature (60–80°C) and solvent polarity (DMF vs. THF) significantly impact yield. Monitor progress via TLC or HPLC to minimize byproducts like unreacted morpholine or dimerization .

Basic Question: How can the purity and structural integrity of 4-Morpholin-4-yl-2,2-diphenylpentanenitrile be validated?

Answer:
Employ a multi-technique approach:

  • Purity: High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) to quantify impurities (<1% threshold).
  • Structural Confirmation:
    • FT-IR: Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and morpholine ring (C-O-C asymmetric stretch ~1120 cm⁻¹) .
    • NMR: ¹H NMR should show distinct signals for aromatic protons (δ 7.2–7.5 ppm), morpholine protons (δ 3.6–3.8 ppm), and the central CH₂ group (δ 2.8–3.0 ppm) .

Advanced Question: What computational strategies are suitable for analyzing the conformational flexibility of the morpholine ring in this compound?

Answer:
The morpholine ring’s puckering can be modeled using:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G(d) level to assess energy minima for chair, boat, or twist-boat conformers.
  • Ring Puckering Coordinates: Apply Cremer-Pople parameters (q, θ, φ) to quantify deviations from planarity .
  • MD Simulations: Run 10-ns molecular dynamics trajectories in explicit solvent (e.g., water or DMSO) to study dynamic ring flipping .

Advanced Question: How can crystallographic data resolve discrepancies in reported bond angles for the nitrile group?

Answer:
Use single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement:

  • Data Collection: Cool crystals to 100 K to reduce thermal motion artifacts.
  • Refinement: Apply anisotropic displacement parameters for non-H atoms and validate using R1/wR2 residuals (<5%). Compare results to Cambridge Structural Database (CSD) entries for similar nitrile-morpholine systems .
  • Contradiction Analysis: If bond angles deviate >2° from literature, check for crystal packing effects or hydrogen bonding with solvent molecules .

Advanced Question: What mechanistic pathways explain the compound’s reactivity in nucleophilic addition reactions?

Answer:
The nitrile group’s electrophilicity and morpholine’s steric effects dictate reactivity:

  • Pathway 1: Direct nucleophilic attack on the nitrile carbon by strong nucleophiles (e.g., Grignard reagents), forming imine intermediates.
  • Pathway 2: Acid-catalyzed hydrolysis to amides, monitored via in situ IR spectroscopy (disappearance of C≡N peak).
  • Theoretical Framework: Use frontier molecular orbital (FMO) analysis to predict regioselectivity. The LUMO of the nitrile group is localized on the carbon, favoring nucleophilic attack .

Advanced Question: How do solvent polarity and temperature affect the compound’s stability during long-term storage?

Answer:

  • Degradation Pathways: Hydrolysis of the nitrile group in protic solvents (e.g., H₂O/EtOH) or thermal decomposition (>100°C).
  • Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Store in anhydrous DCM or under inert gas (N₂/Ar) .

Advanced Question: What spectroscopic techniques best distinguish this compound from structurally similar analogs (e.g., 4-Morpholin-4-yl-2-phenylpentanenitrile)?

Answer:

  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (C₂₃H₂₅N₂O⁺ requires m/z 361.1915).
  • ¹³C NMR: The additional phenyl group in 4-Morpholin-4-yl-2,2-diphenylpentanenitrile produces distinct quaternary carbon signals (δ 140–145 ppm) absent in mono-phenyl analogs .

Advanced Question: How can theoretical models predict the compound’s bioavailability or interactions with biological targets?

Answer:

  • Lipinski’s Rule: Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors.
  • Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., kinases) by leveraging the morpholine ring’s hydrogen-bonding capacity and the nitrile’s dipole interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.